molecular formula C10H15BrClNO B2377924 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride CAS No. 2138539-50-9

3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride

Cat. No.: B2377924
CAS No.: 2138539-50-9
M. Wt: 280.59
InChI Key: VCARCKPZPJWULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenoxy)-N-methylpropan-1-amine hydrochloride is an organic compound that features a bromophenoxy group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride typically involves the reaction of 4-bromophenol with an appropriate alkylating agent to introduce the propan-1-amine moiety. This is followed by methylation of the amine group and subsequent conversion to the hydrochloride salt. Common reagents used in these reactions include alkyl halides, methylating agents, and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)-N-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds .

Scientific Research Applications

3-(4-Bromophenoxy)-N-methylpropan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can enhance binding affinity, while the amine moiety may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenoxy)pyrrolidine hydrochloride
  • 3-(4-Bromophenoxy)methylpiperidine hydrochloride

Uniqueness

Compared to similar compounds, 3-(4-bromophenoxy)-N-methylpropan-1-amine hydrochloride offers unique structural features that can influence its reactivity and binding properties. The presence of the N-methylpropan-1-amine moiety provides distinct steric and electronic characteristics, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-(4-bromophenoxy)-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-12-7-2-8-13-10-5-3-9(11)4-6-10;/h3-6,12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCARCKPZPJWULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCOC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.